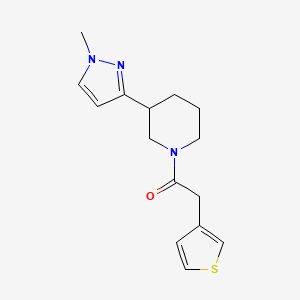
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research focuses on synthesizing diverse heterocyclic compounds using thiophene and pyrazole derivatives as starting materials. These efforts aim to explore the chemical reactions and potential applications of these compounds. For instance, the synthesis of thiadiazoles, α-pyranone, pyridine, and polysubstituted benzene from thiadiazolyl ethanone illustrates the versatility of these compounds in generating novel heterocycles that could be tested against various diseases, including tuberculosis, based on molecular docking studies (Abdelall, 2014).
Antiviral and Antimicrobial Activity
Some studies have explored the antiviral properties of compounds synthesized from pyrazole derivatives. The antiviral activity against HSV1 and HAV-MBB highlights the potential therapeutic applications of these compounds (Attaby et al., 2006). Moreover, the synthesis of novel Schiff bases from thiophene carbonitrile and their evaluation for antimicrobial activity demonstrate the broad spectrum of biological activities of these compounds (Puthran et al., 2019).
Anticancer Activity
The synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and the evaluation of their anticancer activity showcase the potential of these compounds in cancer research. The investigation revealed that certain derivatives exhibit significant growth inhibitory effects on various human cancer cell lines, suggesting a promising direction for further development in anticancer drug research (Inceler et al., 2013).
Enzyme Inhibitory Activity
The design and evaluation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) highlight the potential of these compounds in treating diseases associated with enzyme dysfunction. Molecular docking studies further support the binding affinities of these compounds to the active sites of the enzymes, indicating their potential as enzyme inhibitors (Cetin et al., 2021).
Propiedades
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-17-7-4-14(16-17)13-3-2-6-18(10-13)15(19)9-12-5-8-20-11-12/h4-5,7-8,11,13H,2-3,6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGFQUWEQRCJFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

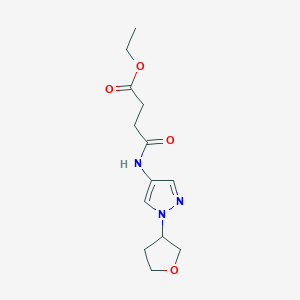
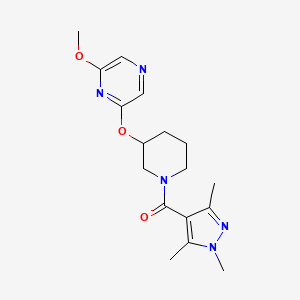
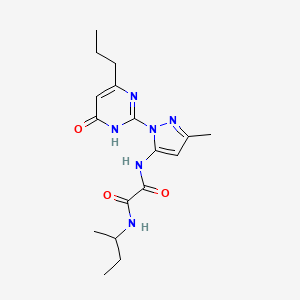
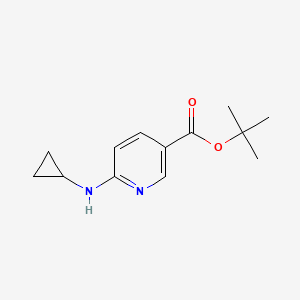
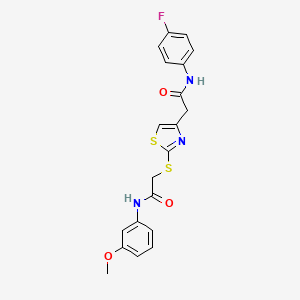
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2416625.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)
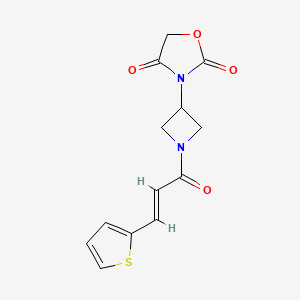
![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)
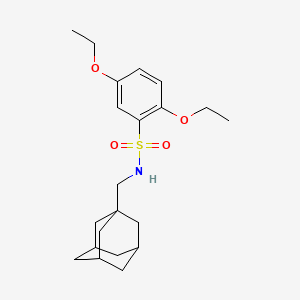
![N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2416634.png)
![3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2416636.png)